6-Methyl-5-phenylpyridine-2-carboxylic acid
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Overview
Description
6-Methyl-5-phenylpyridine-2-carboxylic acid is an organic compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 g/mol . It is a derivative of pyridine, characterized by a methyl group at the 6th position and a phenyl group at the 5th position of the pyridine ring, along with a carboxylic acid group at the 2nd position.
Preparation Methods
The synthesis of 6-Methyl-5-phenylpyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-chloronicotinic acid with phenylmagnesium bromide, followed by methylation using methyl iodide . The reaction conditions typically include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
6-Methyl-5-phenylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various substituted pyridine derivatives and alcohols .
Scientific Research Applications
6-Methyl-5-phenylpyridine-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-5-phenylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Methyl-5-phenylpyridine-2-carboxylic acid can be compared with other similar compounds, such as:
2-Methyl-6-phenylpyridine: Similar structure but lacks the carboxylic acid group, leading to different chemical reactivity and applications.
5-Phenylpyridine-2-carboxylic acid: Lacks the methyl group, which affects its physical and chemical properties.
6-Methylpyridine-2-carboxylic acid: Lacks the phenyl group, resulting in different biological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
6-Methyl-5-phenylpyridine-2-carboxylic acid (MPCA) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the biological properties of MPCA, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
MPCA belongs to the pyridine carboxylic acid family, characterized by its methyl and phenyl substituents on the pyridine ring. The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that MPCA exhibits significant anticancer properties. For instance, it has shown inhibitory effects on various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation.
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.4 | Apoptosis induction |
PC3 | 9.1 | Cell cycle arrest |
In one study, MPCA was reported to induce apoptosis in MCF-7 cells through upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .
Neuroprotective Effects
MPCA has also been evaluated for its neuroprotective properties. In vitro studies demonstrated that it could protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease.
Study | Model Used | Protective Effect |
---|---|---|
Zhang et al. (2023) | SH-SY5Y Cells | Reduced ROS levels, increased cell viability |
The protective mechanism is thought to involve modulation of oxidative stress pathways and enhancement of endogenous antioxidant defenses .
Anti-inflammatory Properties
In addition to its anticancer and neuroprotective activities, MPCA has been shown to possess anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Cytokine | Inhibition (%) at 50 μM |
---|---|
TNF-alpha | 75% |
IL-6 | 68% |
These findings suggest that MPCA could be a potential candidate for treating inflammatory conditions .
Structure-Activity Relationships (SAR)
Understanding the SAR of MPCA is crucial for optimizing its biological activity. Modifications at different positions on the pyridine ring have been explored to enhance potency and selectivity.
Key Findings:
- Methyl Group : The presence of a methyl group at position 6 enhances lipophilicity, which may improve cellular uptake.
- Phenyl Substitution : The phenyl group at position 5 contributes significantly to the compound's anticancer activity by facilitating π-π stacking interactions with target proteins.
Case Studies
A notable case study involved the synthesis of MPCA derivatives aimed at improving anticancer efficacy. Various analogs were synthesized and screened against cancer cell lines, leading to the identification of compounds with improved IC50 values compared to MPCA.
Example Derivative:
- Compound A : IC50 = 5 μM against MCF-7 cells.
- Mechanism : Enhanced binding affinity to target proteins involved in cell cycle regulation.
Properties
CAS No. |
762187-08-6 |
---|---|
Molecular Formula |
C13H11NO2 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
6-methyl-5-phenylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-11(10-5-3-2-4-6-10)7-8-12(14-9)13(15)16/h2-8H,1H3,(H,15,16) |
InChI Key |
SUTSUPHFURYRDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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